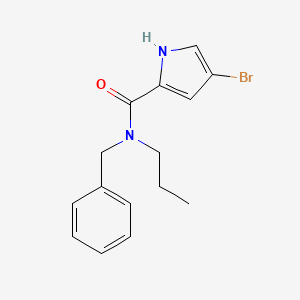

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a benzyl group attached to the nitrogen atom, and a propyl group attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Bromination of Pyrrole: The starting material, pyrrole, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Formation of Carboxamide: The brominated pyrrole is then reacted with benzylamine and propylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include N-benzyl-4-substituted-N-propyl-1H-pyrrole-2-carboxamides with various functional groups at the 4-position.

Oxidation and Reduction: Products include N-oxides and dehalogenated pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrole derivatives . The presence of both benzyl and propyl groups on the nitrogen atom of the carboxamide enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for further drug development .

Biological Activity

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrole ring with a bromine atom at the 4-position, a benzyl group at the nitrogen atom, and a propyl chain attached to the carboxamide functional group. Its molecular formula is C${15}$H${17}$BrN$_{2}$O. The unique structural characteristics contribute to its biological properties, making it a candidate for further research and development.

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : This compound has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Structural modifications in pyrrole derivatives can enhance their efficacy against pathogens.

- Anti-Tuberculosis Properties : The presence of electron-withdrawing groups on the pyrrole ring has been correlated with improved anti-tuberculosis activity. This suggests that further optimization of this compound could lead to more potent analogs .

Molecular docking studies have been employed to investigate how this compound interacts with target proteins associated with bacterial infections. These studies reveal that the compound binds effectively to active sites of enzymes critical for pathogen survival and replication, which may elucidate its mechanism of action.

Comparative Biological Activity

The following table summarizes the biological activities of various pyrrole derivatives compared to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromo-N-methyl-N-propyl-1H-pyrrole-2-carboxamide | Methyl group instead of benzyl | Antimicrobial activity |

| N-(4-chlorobenzyl)-4-bromo-N-propyl-1H-pyrrole-2-carboxamide | Chlorine substituent on benzyl | Enhanced anti-tuberculosis activity |

| 4-Bromo-N-(2-fluorobenzyl)-N-propyl-1H-pyrrole-2-carboxamide | Fluorinated benzyl group | Potentially increased potency |

| This compound | Benzyl and propyl substituents | Significant antimicrobial and anti-tuberculosis properties |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that pyrrole derivatives exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

- Anti-Tuberculosis Activity : Structural modifications were found to significantly influence the potency against Mycobacterium tuberculosis, with certain derivatives showing enhanced efficacy due to specific substituents on the pyrrole ring .

- Cytotoxicity Studies : In vitro assessments revealed that some pyrrole derivatives exhibit low cytotoxicity while maintaining significant antibacterial activity, making them suitable candidates for therapeutic applications .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Optimization of Structure : Investigating different substituents on the pyrrole ring to enhance biological activity and selectivity against specific pathogens.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its antimicrobial effects.

Properties

Molecular Formula |

C15H17BrN2O |

|---|---|

Molecular Weight |

321.21 g/mol |

IUPAC Name |

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C15H17BrN2O/c1-2-8-18(11-12-6-4-3-5-7-12)15(19)14-9-13(16)10-17-14/h3-7,9-10,17H,2,8,11H2,1H3 |

InChI Key |

ITJZUMSEROSFBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC1=CC=CC=C1)C(=O)C2=CC(=CN2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.